2-Octenal, (2Z)-
Overview
Description
2-Octenal, also known as fema 3215 or oct-2-enal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Octenal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Octenal has been primarily detected in blood. Within the cell, 2-octenal is primarily located in the membrane (predicted from logP). 2-Octenal has a fatty and green taste. 2-Octenal is a potentially toxic compound.
Scientific Research Applications
1. Reaction with Lysyl Residue Analogues
The reaction of 2-Octenal, (2Z)- with lysyl residue analogues has been studied, showing the formation of various compounds and proposing mechanisms for their formation. This research contributes to understanding how 2-Octenal interacts with amino acids (Alaiz & Barragán, 1995).
2. Role in Lipid Oxidation
Studies have shown that m-diphenols react with 2-Octenal, a product of lipid oxidation, forming various compounds like 2H-chromenols and chromandiols. This research helps to elucidate the chemical pathways involved in the scavenging ability of m-diphenols for 2-Octenal (Hidalgo & Zamora, 2014).
3. Partition Coefficients in Bubble Columns
Research on the octanol–water partition coefficients of 2-Octenal provides insights into its behavior in different environments, which is crucial for understanding its distribution and effects in biological and chemical systems (Heynderickx, Španěl, & Langenhove, 2014).
4. Impact on Maillard Reaction Products
Investigations into the effect of 2-Octenal on Maillard reaction products reveal significant influences on the formation of various volatiles, highlighting its role in flavor and aroma formation in food science (Yong-xi, 2014).
5. Electrophysiological Characterization in Mosquitoes
In the study of mosquito sensory systems, 2-Octenal has been investigated for its role in attracting these insects, providing insights that could be useful in developing strategies for mosquito control (Grant & Dickens, 2011).
Properties
CAS No. |
20664-46-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(Z)-oct-2-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6- |
InChI Key |
LVBXEMGDVWVTGY-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\C=O |
SMILES |
CCCCCC=CC=O |
Canonical SMILES |
CCCCCC=CC=O |
density |
0.835-0.845 |
20664-46-4 2363-89-5 |
|
physical_description |
Liquid Colourless to slightly yellow liquid; Fatty, green aroma |
Pictograms |
Irritant |
solubility |
Slightly soluble in water; Soluble in most fixed oils Soluble (in ethanol) |
Synonyms |
2-octenal 2-octenal, (E)-isomer 2-octenal, (Z)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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